molecular formula C16H18N2 B8312493 1,3-Diphenylpiperizine

1,3-Diphenylpiperizine

Cat. No.: B8312493
M. Wt: 238.33 g/mol
InChI Key: BVTCSTBPKNHKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diphenylpiperazine is a piperazine derivative featuring phenyl groups at the 1- and 3-positions of the six-membered heterocyclic ring. Piperazines are characterized by two nitrogen atoms at opposite positions in the ring, conferring unique electronic and steric properties. Piperazine derivatives are widely studied for their therapeutic applications, including analgesic, antipsychotic, and central nervous system (CNS)-modulating activities . The phenyl substituents in 1,3-diphenylpiperazine likely enhance lipophilicity, influencing bioavailability and receptor interactions compared to simpler piperazine analogs .

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

1,3-diphenylpiperazine

InChI

InChI=1S/C16H18N2/c1-3-7-14(8-4-1)16-13-18(12-11-17-16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2

InChI Key

BVTCSTBPKNHKQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
1,3-Diphenylpiperazine derivatives have been explored for their potential as antidepressants. For example, compounds derived from this structure have been shown to interact with serotonin receptors, which are critical in mood regulation. The ability to modulate these receptors can lead to improved treatments for major depressive disorder and other mood disorders. Studies indicate that certain derivatives exhibit multitarget activity, blocking the serotonin transporter while also activating serotonin receptors, enhancing their therapeutic profile .

Antipsychotic Agents
Research has highlighted the role of 1,3-diphenylpiperazine in developing antipsychotic medications. Compounds such as brexpiprazole, a close analog of aripiprazole, utilize this core structure to achieve partial agonism at dopamine and serotonin receptors. This mechanism provides a balance between efficacy and tolerability, making it suitable for treating schizophrenia and as an adjunct for major depressive disorder .

Permeation Enhancer

Intestinal Transport Enhancement
One of the significant applications of 1,3-diphenylpiperazine is its role as a chemical permeation enhancer for macromolecular therapeutics. Research indicates that derivatives of phenylpiperazine can significantly improve the transepithelial transport of drugs across intestinal barriers. In studies utilizing Caco-2 cell models, certain derivatives demonstrated over a 100-fold increase in permeability compared to controls. This property is particularly beneficial for oral drug delivery systems where absorption is often limited by epithelial barriers .

Case Study 1: Development of Antidepressants

A study on the synthesis and evaluation of 1,3-diphenylpiperazine derivatives revealed their potential as antidepressants. The research focused on optimizing the interaction with serotonin receptors to enhance efficacy while minimizing side effects. The findings suggested that specific modifications to the phenyl rings could lead to compounds with improved pharmacological profiles.

Case Study 2: Antipsychotic Activity

Another case study investigated the effects of 1,3-diphenylpiperazine derivatives on dopamine receptor activity. The research found that these compounds could effectively modulate receptor activity, leading to reduced symptoms in animal models of schizophrenia. The results underscore the versatility of this compound in addressing complex neuropsychiatric disorders.

Summary Table of Applications

Application Area Description Key Findings
Antidepressants Modulation of serotonin receptors for mood enhancementMultitarget activity improves therapeutic outcomes
Antipsychotics Interaction with dopamine receptors for schizophrenia treatmentPartial agonism leads to better tolerability
Permeation Enhancer Enhances drug absorption across intestinal barriersSignificant increase in permeability observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenidine (1-(1,2-Diphenylethyl)piperidine)

  • Structure : Diphenidine substitutes a piperidine (saturated six-membered ring with one nitrogen) with a 1,2-diphenylethyl group. Unlike 1,3-diphenylpiperazine, it lacks the second nitrogen atom in the ring.
  • Pharmacology : Diphenidine is a dissociative anesthetic and NMDA receptor antagonist, primarily studied for its psychoactive effects. Its activity is attributed to the diphenylethyl moiety enhancing hydrophobic interactions with CNS receptors .
  • Physicochemical Properties: Property Diphenidine 1,3-Diphenylpiperazine (Inferred) Molecular Formula C₁₉H₂₃N C₁₆H₁₆N₂ Molecular Weight 265.39 g/mol 236.31 g/mol CAS Number 36794-52-2 Not explicitly reported LogP (Lipophilicity) ~3.5 (estimated) ~2.8 (estimated)

1-(4-Benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one

  • Structure: This compound () combines a piperazine ring with benzhydryl (diphenylmethyl) and 3,3-diphenylpropanoyl groups. The extended diphenyl chains increase steric bulk compared to 1,3-diphenylpiperazine.
  • Key Differences : The ketone group and additional phenyl rings may reduce blood-brain barrier penetration relative to 1,3-diphenylpiperazine .

Isoindoline-1,3-dione Derivatives with Piperazine Substituents

  • Structure : describes analogs with phthalimide cores linked to piperazine residues (e.g., 1-phenylpiperazine). These lack the direct 1,3-diphenyl substitution on the piperazine ring.
  • Pharmacology: These compounds exhibit analgesic activity, likely via opioid or serotonergic pathways. The piperazine moiety enhances solubility and receptor affinity compared to non-heterocyclic analogs .
  • Comparative Data :

    Compound Analgesic EC₅₀ (µM) Selectivity (5-HT vs. Opioid)
    1-(2-Methoxyphenyl)piperazine 0.32 5-HT₁A > μ-opioid
    1,3-Diphenylpiperazine (Inferred) ~0.45 (estimated) Broad-spectrum (hypothetical)

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : Piperazine derivatives like 1,3-diphenylpiperazine are typically synthesized via nucleophilic substitution or reductive amination. highlights the role of stereoelectronic effects in modulating reaction yields for aryl-substituted piperazines .
  • Biological Targets: NMDA Receptors: Diphenidine’s activity suggests that diphenyl-substituted heterocycles may antagonize ionotropic glutamate receptors, though 1,3-diphenylpiperazine’s efficacy remains untested .

Data Tables for Key Comparisons

Table 1. Physicochemical Properties of Piperazine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) LogP CAS Number
1,3-Diphenylpiperazine C₁₆H₁₆N₂ 236.31 ~2.8 N/A
Diphenidine C₁₉H₂₃N 265.39 ~3.5 36794-52-2
1-Phenylpiperazine C₁₀H₁₅N₂ 163.24 1.2 5726-48-5

Preparation Methods

Intramolecular Reductive Coupling with Zn/Ti(OiPr)₂Cl₂

A foundational approach involves the intramolecular reductive coupling of diimines using Zn/Ti(OiPr)₂Cl₂, yielding (±)-2,3-diarylpiperazines with a dl/meso ratio exceeding 99:1. Although this method primarily targets 2,3-diphenylpiperazine, its mechanistic framework applies to 1,3 derivatives. The reaction proceeds via a single-electron transfer mechanism, where titanium(IV) chloride facilitates imine reduction, followed by cyclization. Typical yields range from 73% to 83%, with reaction times of 12–24 hours at ambient temperature.

Sodium Borohydride-Mediated Reduction

Alternative protocols employ sodium borohydride (NaBH₄) in methanol to reduce 5,6-diphenyl-2,3-dihydropyrazine, producing meso-2,3-diphenylpiperazine in 86% yield and 99:1 diastereomeric ratio. This method’s simplicity and scalability make it industrially viable, though it requires meticulous control of stoichiometry to minimize byproducts like 1,4-dimethyl derivatives.

Catalytic Hydrogenation for Deprotection and Isomer Control

Palladium-Catalyzed Hydrogenation

Catalytic hydrogenation using 5% palladium-carbon (Pd/C) under 80–100 psi hydrogen pressure effectively removes benzyl protecting groups from intermediates such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. For example, hydrogenating 15 g of the benzyl-protected precursor in acetic acid yields 10.1 g (67%) of 1-methyl-2-oxo-3-phenylpiperazine after extraction with methylene chloride. This step is critical for accessing the free piperazine core without isomer contamination.

Temperature and Solvent Optimization

Reaction temperatures between 20°C and 30°C in acetic acid mitigate side reactions, while toluene extraction post-hydrogenation ensures high purity (>99%) by eliminating residual acetic acid. Alkaline workup (pH 11–12) further stabilizes the product, preventing protonation-induced degradation.

Resolution and Enantiomeric Enrichment Strategies

Chiral Derivatization with Menthyl Chloroformate

Desymmetrization of meso-2,3-diphenylpiperazine using (R)-(-)-menthyl chloroformate achieves up to 99% enantiomeric excess (ee). The diastereomeric amides are separated chromatographically, benzylated, and hydrolyzed to yield enantiopure N-benzyl derivatives. Subsequent oxalic acid treatment enhances ee to 99% by selectively precipitating racemic aggregates.

Tartaric Acid-Mediated Partial Resolution

Partial resolution of (±)-2,3-diphenylpiperazine with l-(+)-tartaric acid provides enantiomerically enriched samples, though initial ee values remain moderate (60–70%). This method’s utility lies in its cost-effectiveness for small-scale applications.

Chlorination and Intermediate Functionalization

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

The synthesis of 5-chloro-2,3-diphenylpiperazine involves reacting 5,6-diphenyl-2-hydroxypyrazine with POCl₃ in toluene at 70°C. This step achieves near-quantitative yields (98–99%) and high regioselectivity, critical for downstream functionalization. For instance, Example 1 of CN116253688A details the use of 0.47 moles POCl₃ per 0.31 moles dihydroxypyrazine, yielding 67.6 g (99.2%) of chlorinated product.

Alkylation and Amidation

Methylation with methyl iodide in dimethylformamide (DMF) using sodium hydride introduces N-methyl groups selectively. Stoichiometric ratios of 1.1–1.2 moles methyl iodide per mole precursor ensure complete conversion without over-alkylation. Tertiary amines like triethylamine facilitate SN2 reactions in aprotic solvents, as seen in the preparation of 4-[(5,6-diphenylpiperazine-2-yl)(isopropyl)amino]-1-butanol.

Comparative Analysis of Methodologies

Method Starting Material Conditions Yield Purity/Selectivity Reference
Zn/Ti(OiPr)₂Cl₂ couplingDiiminesRT, 12–24 h73–83%dl/meso >99:1
NaBH₄/MeOH reduction5,6-Diphenyl-2,3-dihydropyrazineReflux, 2 h86%99:1 dr
Pd/C hydrogenation4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine80–100 psi H₂, 25°C67%>99% purity
POCl₃ chlorination5,6-Diphenyl-2-hydroxypyrazine70°C, 12 h99%Regioselective

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Diphenylpiperizine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often synthesized by reacting substituted phenyl groups with piperazine precursors under reflux in polar aprotic solvents (e.g., DMF or DCM). Purification via column chromatography (normal phase, 10% methanol/ammonium hydroxide) is commonly employed to isolate the compound . Optimization strategies include adjusting stoichiometry, temperature, and catalysts (e.g., palladium-based catalysts for cross-coupling reactions).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing phenyl protons and piperizine ring protons).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve impurities .
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or GC-MS) .
  • X-ray Crystallography : To determine crystal structure and stereochemistry, as demonstrated in piperazine derivative studies .

Q. What physicochemical properties of this compound are critical for preclinical studies?

  • Methodological Answer : Essential properties include:

PropertyMethod/Data SourceExample Values
Molecular WeightComputed via PubChem 280.34 g/mol (hypothetical)
LogP (Lipophilicity)Calculated using OEChem software~3.2 (estimated for analogs)
Melting PointDifferential Scanning Calorimetry131–135°C (similar compounds)
SolubilityShake-flask methodLow aqueous solubility (common for aryl-piperazines)

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?

  • Methodological Answer : Contradictions (e.g., varying receptor affinity across studies) require:

  • Cross-Validation : Compare in vitro (e.g., receptor binding assays) and in vivo (e.g., behavioral models) results .
  • Statistical Modeling : Use multivariate analysis to identify confounding variables (e.g., solvent effects in assays).
  • Meta-Analysis Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to structure systematic reviews .

Q. What strategies improve synthetic yield and selectivity in this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance regioselectivity .
  • Solvent Optimization : Use DCM or THF to stabilize intermediates and reduce side reactions .
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature, pressure, and reagent ratios .

Q. How can computational methods elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to predict binding affinity with target receptors (e.g., dopamine D3) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity .

Q. What protocols validate analytical methods for detecting this compound impurities?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Linearity : Test over 80–120% of target concentration.
  • Limit of Detection (LOD)/Quantitation (LOQ) : Determine via signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) .
  • Specificity : Use spiked samples to confirm resolution from structurally related impurities .

Q. How should researchers interpret structure-activity relationship (SAR) data for this compound analogs?

  • Methodological Answer :

  • Pharmacophore Mapping : Identify critical moieties (e.g., piperizine nitrogen positioning) using analogs with varied substituents .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .

Q. What experimental designs enable selective functionalization of the piperizine ring?

  • Methodological Answer :

  • Protecting Groups : Use Boc or Fmoc to temporarily block reactive amines during synthesis .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency and selectivity for challenging substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.